
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione is a complex organic compound with a unique structure that includes a benzoxathiine ring
Preparation Methods
The synthesis of 6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione involves several steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with appropriate reagents under controlled conditions. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and cell proliferation .
Comparison with Similar Compounds
6,7-Dimethoxy-3-methyl-3,4-dihydro-1H-2,1lambda~6~-benzoxathiine-1,1-dione can be compared with similar compounds such as:
- 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone
- 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl
These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects .
Properties
CAS No. |
64961-89-3 |
|---|---|
Molecular Formula |
C11H14O5S |
Molecular Weight |
258.29 g/mol |
IUPAC Name |
6,7-dimethoxy-3-methyl-3,4-dihydro-2,1λ6-benzoxathiine 1,1-dioxide |
InChI |
InChI=1S/C11H14O5S/c1-7-4-8-5-9(14-2)10(15-3)6-11(8)17(12,13)16-7/h5-7H,4H2,1-3H3 |
InChI Key |
PJSOEWZGOGANAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC(=C(C=C2S(=O)(=O)O1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


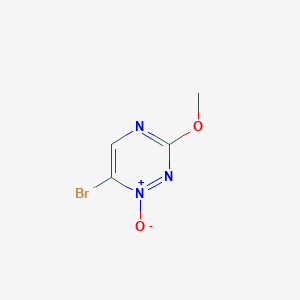
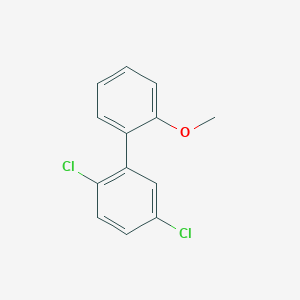
![2-[2-(Methoxymethoxy)benzoyl]cyclopentan-1-one](/img/structure/B14496012.png)

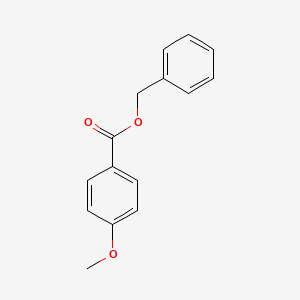
![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)
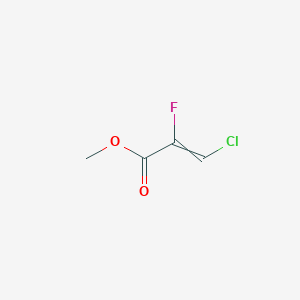
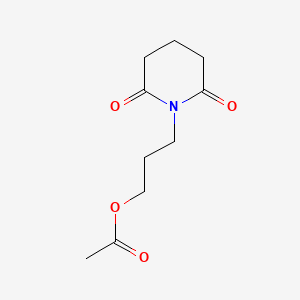
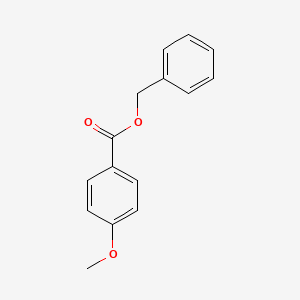

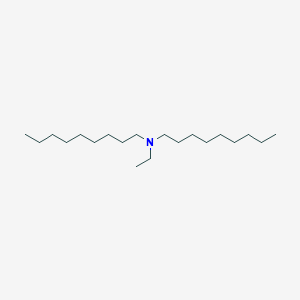
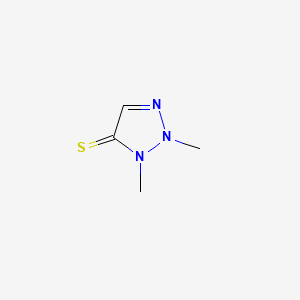
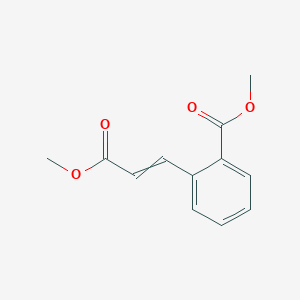
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
